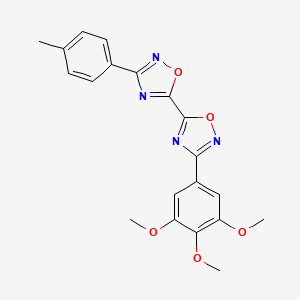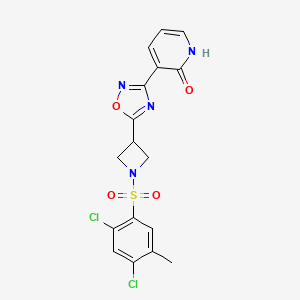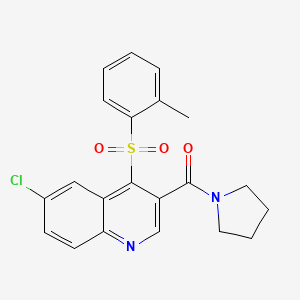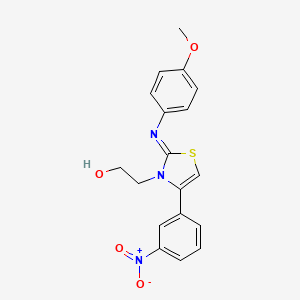![molecular formula C11H15N3O B2933441 1-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-one CAS No. 300394-67-6](/img/structure/B2933441.png)
1-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-one” is a compound that belongs to the class of organic compounds known as pyridinylpiperazines . These are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond that is not part of a ring .
Molecular Structure Analysis
The molecular structure of “1-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-one” can be confirmed by 1H NMR, 13C NMR, and LC/MS analysis . The structures of these newly synthesized amide derivatives were confirmed by these methods .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Compounds similar to “1-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-one” have been investigated for their potential in cancer therapy. For instance, derivatives of piperazine have been studied for their ability to inhibit tyrosine kinases, which are enzymes that can be overly active in certain types of cancer such as leukemia . Additionally, certain piperazinyl ethanone compounds have shown promise in targeting Poly (ADP-Ribose) Polymerase (PARP), which is involved in DNA repair and is a target for breast cancer treatment .
Antiproliferative Activity
The antiproliferative activity of piperazine derivatives has been a subject of research, with studies showing that some compounds can inhibit the growth of cancer cells. This is measured by the percentage growth inhibition results over sensitive cell lines .
Tuberculosis Treatment
Research has also been conducted on piperazine derivatives for their anti-tubercular activity. Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed and synthesized to evaluate their effectiveness against Mycobacterium tuberculosis .
Enzyme Inhibition
The structural characterization of piperazine compounds, including their salts, has been important for understanding their interaction with biological molecules. These studies are crucial for developing therapeutic agents that can specifically inhibit enzymes involved in disease processes .
DNA Damage Response
Some piperazinyl ethanone compounds have been found to increase phosphorylation of H2AX in cells, which is a marker for DNA damage response. This suggests potential applications in studying cellular responses to DNA damage and in developing treatments that target these pathways .
Chemical Research and Synthesis
The compound “1-(pyridin-4-yl)ethan-1-one” itself is available for scientific research, indicating its use in chemical synthesis and research applications. While specific applications for “1-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-one” are not detailed, it’s likely that it could be used similarly in research settings for synthesis and study of biological interactions .
Eigenschaften
IUPAC Name |
1-(4-pyridin-4-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-10(15)13-6-8-14(9-7-13)11-2-4-12-5-3-11/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIMATYBNXNRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2933362.png)

![3-(2-(2-chlorobenzyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide](/img/structure/B2933365.png)

![2-[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(2-ethoxyphenyl)acetamide](/img/structure/B2933367.png)


![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2933371.png)
![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2933373.png)




![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2933381.png)